Zerumbone

Vue d'ensemble

Description

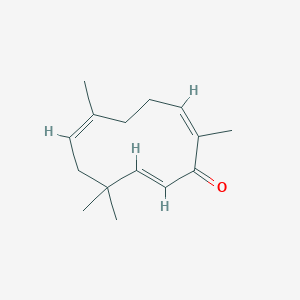

La zérubone est un composé sesquiterpénique monocyclique naturel que l'on trouve en fortes concentrations dans les rhizomes du gingembre sauvage, scientifiquement connu sous le nom de Zingiber zerumbet. Ce composé est connu pour sa structure chimique distinctive, qui comprend un groupe carbonyle α, β-insaturé hautement réactif. La zérubone a suscité une attention considérable en raison de ses diverses activités biologiques, notamment ses propriétés antimicrobiennes, antitumorales, antioxydantes et anti-inflammatoires .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La zérubone peut être synthétisée par différentes méthodes, notamment l'extraction par solvant, l'hydrodistillation, l'extraction par fluide supercritique, l'extraction Soxhlet et l'extraction liquide sous pression. Parmi celles-ci, l'hydrodistillation et l'extraction par fluide supercritique sont les méthodes les plus efficaces .

Méthodes de production industrielle : Dans les milieux industriels, la zérubone est généralement extraite des rhizomes de Zingiber zerumbet par hydrodistillation. Cette méthode implique l'utilisation d'eau ou de vapeur pour extraire les huiles essentielles contenant la zérubone. L'huile extraite est ensuite soumise à des procédés de purification pour isoler la zérubone sous sa forme pure .

Analyse Des Réactions Chimiques

Types de réactions : La zérubone subit diverses réactions chimiques, notamment l'oxydation, la réduction et la substitution. Elle est particulièrement connue pour sa réactivité avec les métaux de transition et les acides de Lewis, qui favorisent diverses transformations moléculaires .

Réactifs et conditions courants :

Oxydation : La zérubone peut être oxydée en utilisant des réactifs tels que le permanganate de potassium ou le trioxyde de chrome.

Réduction : La réduction de la zérubone peut être réalisée en utilisant de l'hydrogène gazeux en présence d'un catalyseur au palladium.

Substitution : La zérubone subit des réactions de substitution avec des nucléophiles tels que les amines et les thiols dans des conditions douces.

Principaux produits : Les principaux produits formés à partir de ces réactions comprennent divers dérivés de la zérubone, qui présentent des activités biologiques améliorées et des propriétés pharmacologiques améliorées .

4. Applications de la recherche scientifique

La zérubone a un large éventail d'applications de recherche scientifique, en particulier dans les domaines de la chimie, de la biologie, de la médecine et de l'industrie :

Chimie : La zérubone sert de synthon précieux pour la synthèse de motifs complexes de produits naturels.

Biologie : Elle est utilisée dans des études liées aux voies de signalisation cellulaire et à l'expression des gènes.

Médecine : La zérubone présente un potentiel en tant qu'agent antitumoral, montrant une toxicité sélective envers les cellules cancéreuses.

5. Mécanisme d'action

La zérubone exerce ses effets par la modulation de diverses cibles et voies moléculaires. Il a été démontré qu'elle inhibe l'activation du facteur nucléaire kappa B (NF-κB), un régulateur clé de l'inflammation et de la survie cellulaire. De plus, la zérubone module les voies Akt et interleukine-6/janus kinase-2/signal transducer and activator of transcription 3 (IL-6/JAK2/STAT3), conduisant à la suppression de la prolifération, de l'angiogenèse, de l'invasion et des métastases des cellules cancéreuses .

Applications De Recherche Scientifique

Zerumbone has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:

Chemistry: this compound serves as a valuable synthon for the synthesis of complex natural product motifs.

Biology: It is used in studies related to cell signaling pathways and gene expression.

Medicine: this compound exhibits potential as an antitumor agent, showing selective toxicity towards cancer cells.

Mécanisme D'action

Zerumbone exerts its effects through the modulation of various molecular targets and pathways. It has been shown to inhibit the activation of nuclear factor kappa B (NF-κB), a key regulator of inflammation and cell survival. Additionally, this compound modulates the Akt and interleukin-6/janus kinase-2/signal transducer and activator of transcription 3 (IL-6/JAK2/STAT3) pathways, leading to the suppression of cancer cell proliferation, angiogenesis, invasion, and metastasis .

Comparaison Avec Des Composés Similaires

La zérubone est unique parmi les sesquiterpènes en raison de son groupe carbonyle α, β-insaturé hautement réactif, qui confère une activité biologique significative. Des composés similaires comprennent :

Curcumine : Trouvée dans le curcuma, la curcumine présente également des propriétés anti-inflammatoires et antitumorales mais ne possède pas le groupe carbonyle α, β-insaturé.

Gingérol : Présent dans le gingembre, le gingérol a des effets antioxydants et anti-inflammatoires mais diffère dans sa structure chimique et sa réactivité.

Activité Biologique

Zerumbone, a phytochemical derived from the rhizomes of Zingiber zerumbet, has garnered significant attention due to its diverse biological activities. This article provides a comprehensive overview of the biological activity of this compound, focusing on its anti-inflammatory, anticancer, antioxidant, and antimicrobial properties, supported by relevant research findings and case studies.

Chemical Structure and Properties

This compound is a sesquiterpene with the chemical formula C15H24O. Its structure is characterized by a monocyclic framework, which contributes to its biological activities. The compound is primarily extracted from the fresh and dry rhizomes of Zingiber zerumbet, where it constitutes a significant portion of the essential oils.

Anti-Inflammatory Activity

This compound exhibits potent anti-inflammatory properties, primarily through the inhibition of pro-inflammatory cytokines and signaling pathways.

- Mechanisms of Action : Research indicates that this compound suppresses the production of nitric oxide (NO), prostaglandin E2 (PGE2), and interleukin-6 (IL-6) in lipopolysaccharide (LPS)-activated macrophages. It also inhibits the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), crucial mediators in inflammatory responses. Furthermore, this compound has been shown to block the activation of the NLRP3 inflammasome, a key component in inflammatory signaling pathways .

- Case Study : In vitro studies using murine macrophage cell lines demonstrated that this compound effectively attenuates LPS-induced inflammatory responses by modulating the ERK-MAPK and NF-κB signaling pathways .

| Inflammatory Mediators | Effect of this compound |

|---|---|

| Nitric Oxide (NO) | Inhibition |

| IL-6 | Inhibition |

| COX-2 | Suppression |

| NLRP3 Inflammasome | Inhibition |

Anticancer Activity

This compound has shown remarkable anticancer properties across various cancer cell lines.

- Cytotoxicity : Studies report that this compound exhibits strong antiproliferative activity against human tumor cell lines such as K562 (leukemia), PC-3 (prostate cancer), and A549 (lung cancer), with IC50 values ranging from 4.21 to 11.09 μg/mL .

- Mechanisms : The antitumor effects are attributed to the induction of apoptosis and cell cycle arrest in cancer cells. This compound has been found to downregulate anti-apoptotic proteins while upregulating pro-apoptotic factors, leading to enhanced cancer cell death .

| Cancer Cell Line | IC50 (μg/mL) | Mechanism |

|---|---|---|

| K562 | 4.21 | Apoptosis induction |

| PC-3 | 10.48 | Cell cycle arrest |

| A549 | 11.09 | Downregulation of Bcl-2 |

Antioxidant Activity

While this compound's antioxidant activity is comparatively weaker than its anti-inflammatory and anticancer effects, it still plays a role in cellular protection.

- Research Findings : Studies indicate that this compound exhibits moderate free radical scavenging activity, although it is less potent than other natural antioxidants . Its antioxidant effects are believed to contribute to its overall therapeutic potential by mitigating oxidative stress in cells.

Antimicrobial Activity

This compound demonstrates significant antimicrobial properties against various pathogens.

- Efficacy : Research shows that this compound possesses strong antimicrobial activity against bacteria such as Staphylococcus aureus, Escherichia coli, and Bacillus subtilis. The minimum inhibitory concentration (MIC) ranges from 31.25 to 156.25 μg/mL .

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 31.25 μg/mL |

| Escherichia coli | 62.50 μg/mL |

| Bacillus subtilis | 156.25 μg/mL |

Propriétés

IUPAC Name |

(2E,6E,10E)-2,6,9,9-tetramethylcycloundeca-2,6,10-trien-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22O/c1-12-6-5-7-13(2)14(16)9-11-15(3,4)10-8-12/h7-9,11H,5-6,10H2,1-4H3/b11-9+,12-8+,13-7+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIHNTRQPEMKFKO-SKTNYSRSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CCC(C=CC(=O)C(=CCC1)C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C/1=C\CC(/C=C/C(=O)/C(=C/CC1)/C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601318583 | |

| Record name | Zerumbone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601318583 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

471-05-6 | |

| Record name | Zerumbone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=471-05-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Zerumbone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000471056 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Zerumbone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601318583 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 471-05-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.